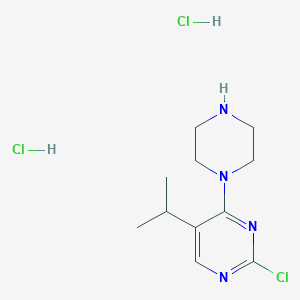

2-Chloro-4-(piperazin-1-yl)-5-(propan-2-yl)pyrimidine dihydrochloride

Description

2-Chloro-4-(piperazin-1-yl)-5-(propan-2-yl)pyrimidine dihydrochloride is a pyrimidine derivative with a molecular formula of C₁₁H₁₇Cl₂N₅ (calculated based on dihydrochloride salt formation) . The compound features a pyrimidine core substituted with a chloro group at position 2, a piperazine ring at position 4, and an isopropyl group at position 3. The dihydrochloride salt enhances its solubility in aqueous media, which is critical for pharmaceutical applications.

Propriétés

IUPAC Name |

2-chloro-4-piperazin-1-yl-5-propan-2-ylpyrimidine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17ClN4.2ClH/c1-8(2)9-7-14-11(12)15-10(9)16-5-3-13-4-6-16;;/h7-8,13H,3-6H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQFANWYVKULHLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CN=C(N=C1N2CCNCC2)Cl.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19Cl3N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(piperazin-1-yl)-5-(propan-2-yl)pyrimidine dihydrochloride typically involves multiple steps, starting with the formation of the pyrimidine ring. One common synthetic route includes the reaction of an appropriate pyrimidine derivative with piperazine and an alkyl halide under specific conditions.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reaction.

Analyse Des Réactions Chimiques

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Using nucleophiles or electrophiles under specific conditions.

Major Products Formed:

Oxidation can lead to the formation of carboxylic acids or ketones.

Reduction can produce amines or alcohols.

Applications De Recherche Scientifique

Chemical Properties and Structure

Chemical Formula: C8H11ClN4

Molecular Weight: 240.73 g/mol

CAS Number: 2228785-00-8

The structure of 2-Chloro-4-(piperazin-1-yl)-5-(propan-2-yl)pyrimidine dihydrochloride features a pyrimidine ring substituted with a piperazine moiety, which is known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Recent studies have indicated that compounds similar to 2-Chloro-4-(piperazin-1-yl)-5-(propan-2-yl)pyrimidine exhibit significant antimicrobial properties. For instance, derivatives of pyrimidine have been tested against various bacterial strains, demonstrating a potential for development as antibacterial agents.

Case Study:

A study evaluated the antibacterial effects of pyrimidine derivatives against Staphylococcus aureus and Escherichia coli, revealing that certain substitutions on the pyrimidine ring significantly increased efficacy .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Pyrimidine derivatives have shown promise in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

Case Study:

In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that certain derivatives of this compound inhibited cell growth more effectively than standard chemotherapeutic agents .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2-Chloro... | MCF-7 | 12.5 | Apoptosis induction |

| Similar Derivative | HepG2 | 15.0 | Cell cycle arrest |

Kinase Inhibition

Another significant application of this compound is its role as a kinase inhibitor. Kinases are critical in various signaling pathways, and their inhibition can lead to therapeutic effects in diseases such as cancer and malaria.

Case Study:

Research has identified that certain pyrimidine derivatives can inhibit specific kinases associated with Plasmodium falciparum, the malaria-causing parasite. Compounds showed IC50 values in the nanomolar range against key kinases, suggesting their potential as antimalarial agents .

Mécanisme D'action

The mechanism by which 2-Chloro-4-(piperazin-1-yl)-5-(propan-2-yl)pyrimidine dihydrochloride exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be determined through detailed biochemical studies.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The target compound’s substituents significantly influence its physicochemical behavior:

- Comparable compounds, such as 1-(2-Chloro-5-fluoropyrimidin-4-yl)piperidin-4-amine dihydrochloride (CAS 1401425-40-8), utilize chloro substituents to modulate reactivity and selectivity .

- Piperazine (Position 4): Provides a basic nitrogen for salt formation and hydrogen-bonding capacity. For example, 5-[6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[2,3-d]pyrimidin-2-yl]-pyrimidin-2-ylamine () uses a piperazine-methanesulfonyl group to enhance solubility and receptor interactions.

- This contrasts with LY2409881 hydrochloride (), which employs a cyclopropylamide group for steric effects .

Electronic and Noncovalent Interaction Profiles

The target compound’s chloro and piperazine groups likely create regions of high electron density, facilitating interactions with hydrophobic pockets or hydrogen-bond acceptors . Comparatively, 2-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one dihydrochloride () uses a chlorophenyl group to enhance π-π stacking, a feature absent in the target compound .

Noncovalent interaction (NCI) analysis () reveals that the isopropyl group contributes to van der Waals interactions, while the piperazine’s NH groups participate in hydrogen bonding. This contrasts with levocetirizine dihydrochloride (), where a benzyl-piperazine group mediates stronger dipole interactions .

Activité Biologique

2-Chloro-4-(piperazin-1-yl)-5-(propan-2-yl)pyrimidine dihydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a piperazine moiety and an isopropyl group. Its IUPAC name is 2-piperazin-1-yl-4-propan-2-ylpyrimidine, and it has the following structural formula:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The piperazine moiety allows for hydrogen bonding and electrostatic interactions with protein active sites, while the pyrimidine ring can engage in π-π stacking interactions. These interactions modulate the activity of target molecules, leading to various biological effects.

Anticancer Activity

Recent studies have indicated that compounds similar to 2-Chloro-4-(piperazin-1-yl)-5-(propan-2-yl)pyrimidine exhibit significant anticancer properties. For instance, research has shown that derivatives of this compound can inhibit the proliferation of prostate cancer cell lines by acting as selective androgen receptor modulators (SARMs) .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies demonstrated that certain derivatives possess notable antimicrobial effects against various bacterial strains, suggesting potential applications in treating infections .

Neuropharmacological Effects

Research indicates that this compound may have implications in treating central nervous system disorders. Its ability to cross the blood-brain barrier and interact with neurotransmitter systems positions it as a candidate for further investigation in neuropharmacology .

Case Studies

Q & A

Basic: What are the recommended synthesis routes for this compound?

Methodological Answer:

The synthesis typically involves nucleophilic substitution of a chloropyrimidine precursor with piperazine, followed by dihydrochloride salt formation. For example:

Step 1: React 2-chloro-4-fluoro-5-(propan-2-yl)pyrimidine with piperazine in a polar aprotic solvent (e.g., DMF) under reflux, using a base like potassium carbonate to facilitate substitution .

Step 2: Purify the intermediate via column chromatography or recrystallization.

Step 3: Treat the free base with hydrochloric acid in an anhydrous solvent (e.g., ethanol) to form the dihydrochloride salt .

Yield optimization may require adjusting stoichiometry, temperature, and reaction time using Design of Experiments (DoE) frameworks .

Basic: How should researchers handle and store this compound?

Methodological Answer:

- Handling: Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact. For toxic or reactive intermediates, employ glove boxes .

- Storage: Keep in airtight, light-resistant containers at 2–8°C in a dry environment. Monitor stability via periodic HPLC analysis to detect degradation products .

Advanced: What computational methods can predict the compound’s reactivity?

Methodological Answer:

- Density Functional Theory (DFT): Calculate reaction pathways for nucleophilic substitution or salt formation, focusing on transition states and activation energies .

- ICReDD’s Reaction Path Search: Combine quantum chemical calculations with experimental data to narrow optimal reaction conditions (e.g., solvent, catalyst) .

- Machine Learning (ML): Train models on structural analogs (e.g., piperazine derivatives) to predict regioselectivity or byproduct formation .

Advanced: How can contradictory catalytic activity data be resolved?

Methodological Answer:

- Controlled Replication: Repeat experiments under standardized conditions (pH, temperature, solvent purity) to isolate variables .

- Statistical Analysis: Apply ANOVA or multivariate regression to identify confounding factors (e.g., trace metal impurities) .

- Cross-Validation: Compare results with independent techniques (e.g., kinetic studies vs. computational simulations) .

Basic: What spectroscopic techniques characterize this compound?

Methodological Answer:

- NMR Spectroscopy: Use ¹H/¹³C NMR to confirm substitution patterns and salt formation (e.g., shift changes in piperazine protons) .

- Mass Spectrometry (MS): ESI-MS or MALDI-TOF to verify molecular weight and fragmentation patterns.

- X-ray Crystallography: Resolve crystal structure for absolute configuration validation, as demonstrated for related pyrimidine derivatives .

Advanced: How to optimize reaction yields during scale-up?

Methodological Answer:

- DoE Optimization: Use factorial designs to test variables (e.g., agitation rate, heating uniformity) and identify critical process parameters .

- Reactor Design: Implement continuous-flow systems for better heat/mass transfer, as suggested in membrane and separation technologies .

- In-line Analytics: Monitor reactions in real-time with PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy .

Advanced: How does the dihydrochloride form affect pharmacokinetics?

Methodological Answer:

- Solubility Studies: Compare dissolution rates of the free base and salt forms in biorelevant media (e.g., simulated gastric fluid) .

- Bioavailability Assays: Conduct in vivo studies to assess absorption differences, leveraging structural analogs’ data (e.g., 4-(4-methylpiperazin-1-yl)aniline dihydrochloride) .

Basic: What impurities should be monitored during synthesis?

Methodological Answer:

- Key Impurities: Unreacted starting materials (e.g., chloropyrimidine), mono-substituted byproducts, and residual solvents.

- Analytical Methods: Use HPLC with UV detection (e.g., C18 column, 254 nm) and reference standards for quantification . Cross-validate with LC-MS for structural confirmation .

Advanced: Can ML models predict biological target interactions?

Methodological Answer:

- QSAR Modeling: Train models on datasets of piperazine-pyrimidine derivatives to predict binding affinities for receptors (e.g., serotonin or dopamine receptors) .

- Molecular Docking: Simulate interactions with target proteins using software like AutoDock Vina, validated by in vitro assays .

Advanced: How to design environmental impact studies?

Methodological Answer:

- Ecotoxicology Assays: Use OECD guidelines to assess biodegradability and aquatic toxicity (e.g., Daphnia magna assays) .

- Atmospheric Fate Modeling: Apply computational tools to predict oxidation pathways and persistence in the environment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.